3,6-Dimethyloctan-3-ol

Description

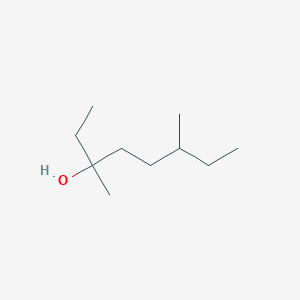

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-9(3)7-8-10(4,11)6-2/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHCXUPGMINOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861834 | |

| Record name | 3,6-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-19-9 | |

| Record name | 3,6-Dimethyl-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-DIMETHYL-3-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Structural Architecture and Stereochemical Analysis of 3,6 Dimethyloctan 3 Ol

Elucidation of Molecular Conformation and Conformational Dynamics

The conformational dynamics are governed by the energetic favorability of different spatial arrangements. Staggered conformations are generally lower in energy than eclipsed conformations due to reduced torsional strain. Furthermore, steric hindrance between the bulky methyl groups, the ethyl group on C3, and the long alkyl chain influences the population of specific rotamers. The most stable conformations will be those that minimize these steric clashes, adopting a more extended, zig-zag arrangement to separate the larger substituents. Computational modeling and variable-temperature NMR studies, while not specifically documented for this compound in the available literature, are standard methods used to investigate the populations of different conformers and the energy barriers between them for similar flexible molecules.

Identification and Characterization of Stereogenic Centers within the 3,6-Dimethyloctan-3-ol Framework

The framework of this compound contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These centers are the source of the molecule's chirality.

The two stereogenic centers are:

C3 (Carbon-3): This carbon is bonded to a hydroxyl group (-OH), an ethyl group (-CH2CH3), a methyl group (-CH3), and the remainder of the carbon chain (-CH2CH2CH(CH3)CH2CH3). Since all four groups are different, C3 is a stereogenic center.

C6 (Carbon-6): This carbon is attached to a hydrogen atom (-H), a methyl group (-CH3), an ethyl group (-CH2CH3), and the rest of the carbon chain (-CH(OH)(CH3)CH2CH2-). As these four groups are distinct, C6 is also a stereogenic center.

The presence of these two stereocenters means that the molecule is chiral and can exist in multiple stereoisomeric forms.

Investigation of Diastereomeric and Enantiomeric Forms of this compound

With two stereogenic centers, a maximum of 2^n (where n is the number of stereocenters) stereoisomers can exist. For this compound, this results in 2^2 = 4 possible stereoisomers. These stereoisomers can be classified based on their relationship to one another as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The four stereoisomers are grouped into two pairs of enantiomers:

(3R, 6R)-3,6-dimethyloctan-3-ol and (3S, 6S)-3,6-dimethyloctan-3-ol

(3R, 6S)-3,6-dimethyloctan-3-ol and (3S, 6R)-3,6-dimethyloctan-3-ol

Any other pairing of these isomers results in a diastereomeric relationship. For instance, the (3R, 6R) isomer is a diastereomer of the (3R, 6S) and (3S, 6R) isomers. Commercially, this compound is often supplied as a mixture of its diastereomers.

Table 1: Stereoisomers of this compound and Their Relationships

| Stereoisomer Configuration | Relationship to (3R, 6R) | Relationship to (3S, 6S) | Relationship to (3R, 6S) | Relationship to (3S, 6R) |

| (3R, 6R) | Identity | Enantiomer | Diastereomer | Diastereomer |

| (3S, 6S) | Enantiomer | Identity | Diastereomer | Diastereomer |

| (3R, 6S) | Diastereomer | Diastereomer | Identity | Enantiomer |

| (3S, 6R) | Diastereomer | Diastereomer | Enantiomer | Identity |

Advanced Methodologies for Absolute Stereochemical Configuration Determination

Determining the absolute configuration (the actual R/S designation) of each stereocenter in a chiral molecule is a critical task in stereochemistry. Several advanced spectroscopic and analytical techniques are employed for this purpose.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. For this compound, the hydroxyl group's chromophore would give rise to electronic transitions (e.g., n → σ*) in the vacuum ultraviolet region. While these signals may be weak, they produce a characteristic ECD spectrum with positive or negative peaks (Cotton effects). By comparing the experimentally measured ECD spectrum of a pure enantiomer to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute stereochemistry can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of a specific enantiomer. Like ECD, the experimental ORD curve can be compared with theoretical predictions to determine the absolute configuration.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining suitable crystals of small, flexible molecules like tertiary alcohols can be challenging. A common strategy to overcome this is through chemical derivatization.

The alcohol is reacted with a chiral derivatizing agent (also known as a chiral auxiliary) of a known absolute configuration to form a mixture of diastereomeric esters. A widely used agent for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The resulting diastereomers, for example, (R)-MTPA-(3R,6R)-alcohol and (R)-MTPA-(3S,6S)-alcohol, have different physical properties and are often more readily separated and crystallized. Once a suitable crystal of one of the diastereomers is obtained, its structure can be solved by X-ray diffraction. Since the stereochemistry of the chiral auxiliary is already known, the absolute configuration of the alcohol portion of the molecule can be unambiguously determined.

Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be used to differentiate and quantify stereoisomers by converting them into diastereomeric species, either transiently or covalently, which will have distinct NMR spectra.

Chiral Solvating Agents (CSAs): These are chiral compounds that form weak, transient diastereomeric complexes with

Computational Prediction of Stereochemical Outcomes

The prediction of stereochemical outcomes for a molecule like this compound, which has two stereocenters and therefore four possible stereoisomers, relies on calculating the relative thermodynamic stabilities of these isomers. Computational chemistry provides a powerful toolkit for this purpose, with methods ranging from molecular mechanics to high-level quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The first step in predicting stereochemical outcomes is a thorough conformational analysis. For a flexible acyclic molecule such as this compound, rotation around the single bonds gives rise to numerous conformations. washington.edu Computational methods are employed to explore the conformational space and identify the low-energy conformers for each of the four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). mdpi.com

Molecular mechanics (MM) is often used for an initial, rapid exploration of the vast conformational landscape. windows.net Following this, more accurate quantum chemical methods, such as Density Functional Theory (DFT), are used to optimize the geometries and calculate the energies of the most stable conformers. nrel.gov These calculations can reveal the influence of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the conformational preferences. researchgate.net

Quantum Chemical Calculations for Stereoisomer Stability

Quantum chemical calculations are essential for accurately determining the relative stabilities of the different stereoisomers. nih.gov Methods like DFT, often with a suitable basis set, are used to calculate the electronic energy and thermodynamic properties, such as Gibbs free energy, for the lowest-energy conformers of each stereoisomer. nrel.gov The stereoisomer with the lowest calculated Gibbs free energy is predicted to be the most stable and, under conditions of thermodynamic equilibrium, the most abundant.

The accuracy of these predictions depends on the level of theory and the basis set employed. researchgate.net For instance, studies on similar molecules have shown that robust computational models can provide valuable insights that complement experimental findings. core.ac.ukacs.org

Hypothetical Data for Stereochemical Prediction

Table 1: Hypothetical Relative Gibbs Free Energies and Predicted Equilibrium Distribution of this compound Stereoisomers at 298.15 K

| Stereoisomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|

| (3R,6R)-3,6-dimethyloctan-3-ol | 0.20 | 22.5 |

| (3S,6S)-3,6-dimethyloctan-3-ol | 0.20 | 22.5 |

| (3R,6S)-3,6-dimethyloctan-3-ol | 0.00 | 27.5 |

| (3S,6R)-3,6-dimethyloctan-3-ol | 0.00 | 27.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the kind of output a computational study would produce. The enantiomeric pairs, (3R,6R)/(3S,6S) and (3R,6S)/(3S,6R), would have identical energies.

In this hypothetical scenario, the (3R,6S) and (3S,6R) diastereomers are predicted to be slightly more stable than the (3R,6R) and (3S,6S) pair. This difference in stability, although small, would lead to an unequal distribution of the diastereomers at equilibrium.

Predicting Stereochemical Outcomes in Reactions

Computational chemistry can also be used to predict the stereochemical outcome of reactions that produce this compound. This involves calculating the energies of the transition states leading to the different stereoisomeric products. rsc.org The stereoisomer formed via the lowest energy transition state is predicted to be the major product under kinetic control. Such predictions are crucial in designing stereoselective syntheses. researchgate.net

Iii. Synthetic Pathways and Chemical Reactivity of 3,6 Dimethyloctan 3 Ol

Established Laboratory Synthesis Methodologies for 3,6-Dimethyloctan-3-ol

Laboratory synthesis of this compound can be accomplished through several established routes, primarily involving the construction of the carbon backbone followed by the formation of the tertiary alcohol.

The structure of this compound contains two stereocenters at carbons 3 and 6, meaning it can exist as multiple stereoisomers. The development of stereoselective synthesis routes is crucial for isolating specific isomers, as different stereoisomers can exhibit distinct biological or sensory properties.

While specific enantioselective syntheses for this compound are not extensively detailed in the provided literature, the principles can be inferred from syntheses of similar complex chiral molecules. Methodologies for achieving stereocontrol include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a precursor molecule to direct a reaction to form one desired stereoisomer over others.

Asymmetric Catalysis: Chiral catalysts can be used to influence the stereochemical outcome of a reaction, such as in asymmetric hydrogenation or alkylation, to produce an enantiomeric excess (ee) of one isomer.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the isomers. nih.gov For example, lipase-catalyzed kinetic resolution is a common method for separating enantiomers of alcohols. acs.org

Starting from Chiral Precursors: Synthesis can begin with a readily available, enantiomerically pure starting material. For instance, the enantioselective synthesis of (2R,3R,7S)-3,7-dimethylpentadecan-2-ol, a pheromone component, starts from commercially available (-)-isopulegol. scielo.br A similar strategy could be envisioned for this compound by selecting an appropriate chiral starting block.

The stereochemical purity of the final product is often verified using techniques like chiral gas chromatography (GC). scielo.brbeilstein-journals.org

A primary route to this compound involves the catalytic hydrogenation of an unsaturated precursor, such as 3,6-dimethyl-oct-1-yn-3-ol. This reaction reduces the carbon-carbon triple bond to a saturated carbon-carbon single bond. prepchem.comgoogle.com

The process is typically carried out using a metal catalyst. Palladium-based catalysts are particularly effective. google.comgoogle.com The reaction can be performed under the following conditions:

| Parameter | Condition | Source |

| Precursor | 3,6-dimethyl-oct-1-yn-3-ol | prepchem.comgoogle.com |

| Catalyst | 0.5% Palladium on aluminum oxide (Pd/Al₂O₃) | prepchem.com |

| Solvent | Methanol, Ethyl Acetate (B1210297), or Tetrahydrofuran (B95107) (THF) | google.com |

| Temperature | 20 to 120 °C | google.com |

| Hydrogen Pressure | 0 to 50 bar | google.com |

| Yield | ~91% | google.com |

The reaction proceeds until the required amount of hydrogen has been consumed, which can take several hours. google.com Afterward, the catalyst is removed by filtration, and the final product, this compound, is purified by distillation. google.com

The formation of the tertiary alcohol and the specific branched structure of this compound is effectively achieved through alkylation, most commonly via a Grignard reaction. This involves the nucleophilic addition of an organometallic reagent to a carbonyl group.

A plausible synthetic pathway involves two key stages:

Precursor Ketone Synthesis: The starting ketone, 5-methyl-heptan-2-one, can be prepared via an aldol (B89426) condensation reaction between 2-methyl-butanal and acetone. google.com

Grignard Reaction: The tertiary alcohol is formed by reacting the precursor ketone (5-methyl-heptan-2-one) with an ethyl magnesium halide (e.g., ethylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether. google.com The ethyl group from the Grignard reagent adds to the carbonyl carbon, and subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

This alkylation method is fundamental for creating the C-C bond necessary to form the tertiary carbinol center.

The direct reduction of a carbonyl precursor is a common method for synthesizing primary and secondary alcohols. libretexts.orglibretexts.org Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgpearson.com

However, this method is not applicable for the synthesis of tertiary alcohols. libretexts.org A tertiary alcohol cannot be prepared by the reduction of a carbonyl compound because this reaction adds a hydride (H⁻) and a proton (H⁺) across the C=O double bond, without forming a new carbon-carbon bond. libretexts.orglibretexts.org The formation of this compound requires the addition of an alkyl group to a ketone, a process achieved through alkylation reactions as described previously (Section 3.1.3), not by reduction.

Investigation of Industrial Production Considerations and Process Optimization for this compound

On an industrial scale, this compound is produced as a fragrance ingredient. google.comperfumerflavorist.com The manufacturing process prioritizes efficiency, cost-effectiveness, and high purity of the final product.

The primary industrial method is the catalytic hydrogenation of unsaturated precursors, mirroring the laboratory-scale synthesis but optimized for large volumes. google.com Key considerations for process optimization include:

Catalyst Selection: Palladium supported on substrates like carbon (Pd/C) or aluminum oxide (Pd/Al₂O₃) are highly suitable for this hydrogenation. google.com The choice of catalyst impacts reaction rate, selectivity, and cost.

Reaction Conditions: Industrial processes involve careful control over temperature and pressure to maximize yield and minimize reaction time. Typical conditions range from 20-120°C and hydrogen pressures up to 50 bar. google.com

Solvent Use: Solvents such as methanol, ethyl acetate, or tetrahydrofuran are used to facilitate the reaction. google.com Solvent recovery and recycling are important economic and environmental considerations in large-scale production.

Purification: Distillation is the standard method for purifying the final product to meet the high standards required for its use in fragrance compositions. google.com

The starting materials for these industrial syntheses are often derived from readily available bulk chemicals. For example, the precursor 2-methyl-butanal can be obtained through the hydroformylation of butene isomers. google.com

Chemical Transformation Pathways and Reaction Mechanisms of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity. Its functional groups allow for several chemical transformations.

Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. However, under harsh conditions with strong oxidizing agents like chromic acid or potassium permanganate, oxidation can occur, leading to the cleavage of carbon-carbon bonds.

Esterification: this compound can react with carboxylic acids or their derivatives (like acid anhydrides) in the presence of an acid catalyst to form esters. evitachem.com For example, reacting this compound with pentanoic acid would yield 3,6-dimethyloctan-3-yl pentanoate. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the carboxylic acid. evitachem.com

Substitution Reactions: Tertiary alcohols have distinct reactivity in substitution reactions. solubilityofthings.com They readily undergo Sₙ1 reactions in the presence of strong acids. The hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. This carbocation can then be attacked by a nucleophile. For example, reaction with concentrated hydrohalic acids (like HBr or HCl) can replace the hydroxyl group with a halogen atom.

These transformation pathways make this compound a potential intermediate in the synthesis of other organic molecules. solubilityofthings.com

Reductive Transformations to Hydrocarbon Derivatives

The reduction of alcohols to their corresponding hydrocarbons is a significant transformation in organic synthesis. While direct reduction of alcohols can be challenging, several methods have been developed. A notable method involves the use of hydriodic acid in a biphasic toluene-water medium, which has been shown to be effective for the reduction of primary, secondary, and tertiary benzylic alcohols. nih.gov This protocol uses red phosphorus as the stoichiometric reducing agent. nih.gov

Another approach involves the use of hydrosilanes catalyzed by Lewis acids like B(C₆F₅)₃. organic-chemistry.org However, this method shows a reactivity order of primary > secondary > tertiary, making it less efficient for tertiary alcohols like this compound. organic-chemistry.orgorganic-chemistry.org A direct reduction of tertiary alcohols to alkanes can be achieved with high chemoselectivity using chlorodiphenylsilane in the presence of a catalytic amount of InCl₃. organic-chemistry.org This method is notable for not reducing primary alcohols and various other functional groups. organic-chemistry.org

| Reducing System | Applicability to Tertiary Alcohols | Product |

| Hydriodic acid/Red phosphorus | Effective for benzylic alcohols | Hydrocarbon |

| HSiEt₃/B(C₆F₅)₃ | Low reactivity | Hydrocarbon |

| Chlorodiphenylsilane/InCl₃ | High chemoselectivity | 3,6-Dimethyloctane |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. jackwestin.com Therefore, for nucleophilic substitution to occur, the -OH group must first be protonated by a strong acid to form a good leaving group, water (H₂O). jackwestin.comsketchy.comlibretexts.org Tertiary alcohols like this compound typically undergo nucleophilic substitution via an Sₙ1 mechanism. jackwestin.comsketchy.comlibretexts.orgbyjus.com

The Sₙ1 reaction is a two-step process. byjus.com The first step involves the slow departure of the leaving group (water) to form a stable tertiary carbocation. libretexts.orgbyjus.com The second step is the rapid attack of a nucleophile on the carbocation. byjus.com The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate. jackwestin.com Tertiary carbocations are the most stable, hence the preference for the Sₙ1 pathway. csueastbay.edu

Common nucleophiles include halide ions (e.g., Cl⁻, Br⁻, I⁻) from hydrohalic acids (HCl, HBr, HI). csueastbay.edu The reaction of this compound with a hydrohalic acid would proceed through the formation of a 3,6-dimethyloctan-3-yl carbocation, which then reacts with the halide ion to form the corresponding 3-halo-3,6-dimethyloctane.

| Reagent | Mechanism | Product |

| HBr | Sₙ1 | 3-Bromo-3,6-dimethyloctane |

| HCl | Sₙ1 | 3-Chloro-3,6-dimethyloctane |

| HI | Sₙ1 | 3-Iodo-3,6-dimethyloctane |

Elucidation of Rearrangement and Elimination Mechanisms

In addition to substitution, carbocation intermediates formed from tertiary alcohols can undergo elimination reactions (E1). csueastbay.edu In an E1 reaction, a proton is removed from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene. The acid-catalyzed dehydration of alcohols is a classic example of an E1 reaction. csueastbay.edu

For this compound, protonation of the hydroxyl group followed by the loss of water generates the 3,6-dimethyloctan-3-yl carbocation. A subsequent deprotonation from an adjacent carbon (C2 or C4) will yield a mixture of alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. csueastbay.edu

Rearrangements of the carbocation intermediate are also possible if a more stable carbocation can be formed. csueastbay.edu However, in the case of the 3,6-dimethyloctan-3-yl carbocation, a 1,2-hydride or 1,2-methanide shift would not lead to a more stable carbocation, so rearrangements are less likely in this specific case.

Derivatization Strategies for Further Functionalization

The hydroxyl group of this compound can be converted into other functional groups to facilitate further reactions. A common derivatization is the formation of esters. The esterification of tertiary alcohols can be challenging due to steric hindrance. tandfonline.comthieme-connect.com However, several methods have been developed to achieve this transformation.

One approach involves reacting the alcohol with an acid anhydride, sometimes in the absence of a solvent or catalyst. tandfonline.com Another strategy employs the use of carbodiimides and 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid for esterification. thieme-connect.com The use of a cation exchange resin as a catalyst has also been reported for the esterification of tertiary alcohols with carboxylic acids. google.com Furthermore, copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides provides an efficient route to esters of tertiary alcohols. rsc.org

Another important derivatization involves converting the alcohol into a better leaving group for substitution reactions. This can be achieved by reacting the alcohol with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, to form tosylates or mesylates. jackwestin.com These sulfonates are excellent leaving groups and can be displaced by a wide range of nucleophiles. jackwestin.com

| Reagent(s) | Derivative Formed | Purpose |

| Carboxylic acid/Acid catalyst | Ester | Protection or introduction of a new functional group |

| Acid anhydride | Ester | Protection or introduction of a new functional group |

| Tosyl chloride/Pyridine | Tosylate | Conversion to a good leaving group for substitution reactions |

| Mesyl chloride/Pyridine | Mesylate | Conversion to a good leaving group for substitution reactions |

Advanced Spectroscopic and Chromatographic Analysis of this compound

The structural elucidation and characterization of organic compounds are pivotal in chemistry, with spectroscopic and chromatographic techniques providing the foundational data for unambiguous identification. This article focuses on the advanced analytical methodologies applied to this compound, a tertiary alcohol. The discussion will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as they pertain to this specific molecule.

IV. Advanced Spectroscopic and Chromatographic Characterization of this compound

The definitive identification of this compound relies on a suite of advanced spectroscopic and chromatographic methods. These techniques provide a detailed picture of the molecule's atomic connectivity and three-dimensional structure.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

High-resolution ¹H NMR spectroscopy of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene (B1212753), methine, or quaternary).

Based on the structure of this compound, ten distinct carbon signals would be expected in the ¹³C NMR spectrum, assuming the diastereomers are not resolved. The carbon atom attached to the hydroxyl group (C3) would appear at a characteristic downfield shift, typically in the range of 70-80 ppm. The other carbon signals would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~8-12 |

| C2 | ~30-35 |

| C3 | ~72-78 |

| C4 | ~40-45 |

| C5 | ~20-25 |

| C6 | ~35-40 |

| C7 | ~28-33 |

| C8 | ~10-15 |

| 3-CH₃ | ~25-30 |

| 6-CH₃ | ~18-23 |

Two-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which can be critical for determining the relative stereochemistry of the chiral centers at C3 and C6.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.netuni-bonn.de

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. nih.gov The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance.

For this compound (molecular weight: 158.28 g/mol ), the molecular ion peak (M⁺) at m/z 158 would be expected, although it may be weak or absent in tertiary alcohols due to the ease of fragmentation. nih.govnih.gov Common fragmentation pathways for tertiary alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). This would lead to the formation of stable carbocations.

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 129 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 115 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 101 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

The interpretation of these fragmentation patterns provides strong evidence for the structure of this compound. libretexts.org

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific precursor ion (for example, the molecular ion or a major fragment ion) is selected and subjected to further fragmentation. The resulting product ion spectrum provides detailed information about the structure of the selected precursor ion.

For this compound, an MS/MS experiment could be performed on one of the primary fragment ions observed in the EI-MS spectrum. For instance, selecting the ion at m/z 129 and inducing further fragmentation would yield a unique set of product ions that could only be formed from a precursor with the proposed structure. This technique is particularly useful for distinguishing between isomers that might produce similar initial fragmentation patterns. nih.gov The use of Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS allows for the separation of isomers prior to mass analysis, further enhancing the confidence in identification.

Iv. Advanced Spectroscopic and Chromatographic Characterization of 3,6 Dimethyloctan 3 Ol

Chromatographic Separation Techniques for Purity Assessment and Isomeric Mixtures

Chromatography is a cornerstone for the analysis of complex mixtures, and its application to 3,6-Dimethyloctan-3-ol allows for the separation of the compound from impurities and the resolution of its stereoisomers. The choice of chromatographic technique and its specific parameters are critical for achieving the desired separation.

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful methods for analyzing volatile compounds like this compound. Optimization of the analytical parameters is crucial for achieving high resolution, sensitivity, and accurate identification.

The separation in GC is primarily based on the compound's volatility and its interaction with the stationary phase of the column. For alcohols, column selection is a key parameter. While non-polar columns separate compounds mainly by boiling point, polar columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-Wax), offer enhanced separation for polar analytes like alcohols due to specific interactions. researchgate.netnih.gov The analysis of volatile organic compounds (VOCs), including various alcohols and hydrocarbons, often employs a temperature-programmed oven to ensure the efficient elution of compounds with a wide range of boiling points. nih.govnih.gov

GC-MS analysis combines the separation power of GC with the identification capabilities of MS. In a typical GC-MS setup, the mass spectrometer operates with electron ionization (EI) at 70 eV. nih.govnih.gov This energy level is standard for creating reproducible fragmentation patterns that can be compared against spectral libraries like the NIST database for compound identification. rjptonline.org The mass-to-charge ratio (m/z) is scanned over a range, for instance, from 35 to 500, to detect the molecular ion and characteristic fragments of this compound and related isomers. nih.gov

For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. vu.nlresearchgate.net This technique uses two columns of different selectivity (e.g., a non-polar primary column and a polar secondary column) to separate the sample in two dimensions, which is particularly useful for resolving isomers from a complex matrix. vu.nlhelsinki.fi

| Parameter | Optimized Setting / Range | Purpose / Rationale |

| Column Type | Polar (e.g., DB-Wax, HP-INNOWAX) or Non-polar (e.g., DB-5ms) | Polar columns provide better separation for polar analytes like alcohols. researchgate.netnih.gov Non-polar columns separate based on boiling point. |

| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25-0.50 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Injection Mode | Split (e.g., 1:10 to 1:100) or Splitless | Split mode is used for concentrated samples, while splitless mode increases sensitivity for trace analysis. nih.govmdpi.com |

| Injector Temperature | 230-280 °C | Ensures rapid volatilization of the analyte without thermal degradation. nih.govrjptonline.org |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column; typical flow rate is 1-2 mL/min. nih.govvu.nl |

| Oven Temperature Program | Initial: 40-50 °C (hold 2-4 min), Ramp: 3-10 °C/min, Final: 220-250 °C | A programmed temperature ramp allows for the separation of compounds with varying volatilities. nih.govmdpi.com |

| MS Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra for library matching. nih.govnih.gov |

| MS Scan Range | m/z 35-500 | Covers the expected mass range for the parent ion and fragments of this compound and related compounds. nih.gov |

| MS Source Temperature | 230 °C | Optimized to maintain ion integrity and prevent contamination. nih.gov |

This table presents typical parameters for the GC and GC-MS analysis of alcohols and similar volatile compounds. Specific values may require further optimization based on the sample matrix and analytical goals.

As this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). Chiral Gas Chromatography is the premier technique for separating these enantiomers and quantifying their relative amounts, a value expressed as enantiomeric excess (ee). masterorganicchemistry.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net

The most widely used and effective CSPs for chiral separations in GC are derivatized cyclodextrins. researchgate.netchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a toroidal cavity, and by derivatizing the hydroxyl groups on the exterior, a chiral environment is created. libretexts.org The specific derivative, such as trifluoroacetyl or propionyl groups on a β-cyclodextrin, determines the selectivity for a particular class of compounds. researchgate.netmst.edu For instance, columns like Chirasil-DEX CB or Rt-βDEXsa have shown broad applicability in separating chiral alcohols. nih.govgcms.cz

In some cases, the direct separation of chiral alcohols can be challenging. Derivatization of the alcohol to a less polar and more volatile ester, such as an acetate (B1210297), can improve chromatographic behavior and enhance enantiomeric resolution. nih.gov This acylation step reduces polarity and can lead to better separation on the chiral column. nih.gov The enantiomeric excess is then calculated from the integrated peak areas of the two separated enantiomers in the chromatogram. libretexts.org The elution order of the enantiomers can be reversed by using a CSP with the opposite chirality (e.g., L-form vs. D-form), which is a useful technique for accurately quantifying a trace enantiomer. researchgate.net

| Parameter | Setting / Compound Type | Purpose / Rationale |

| Column Type | Chiral Stationary Phase (CSP) | Essential for creating a chiral environment to differentiate between enantiomers. researchgate.net |

| Common CSPs | Derivatized Cyclodextrins (e.g., Astec CHIRALDEX B-TA, Rt-βDEXsa) | These phases have proven effective for the enantiomeric separation of a wide range of chiral compounds, including alcohols. researchgate.netgcms.cz |

| Analyte Form | Direct injection or after derivatization (e.g., acylation) | Derivatization can improve volatility and chromatographic peak shape, enhancing separation. nih.gov |

| Oven Temperature | Isothermal or slow temperature ramp | Lower elution temperatures generally lead to greater chiral selectivity and better resolution. A compromise between analysis time and resolution is often necessary. chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides structural information for peak identification. |

| Enantiomeric Excess (ee) Calculation | ee (%) = |Area₁ - Area₂| / (Area₁ + Area₂) × 100 | Calculated from the integrated peak areas of the two separated enantiomers. libretexts.org |

This table illustrates the key components and considerations for developing a chiral GC method for enantiomeric excess determination of chiral alcohols like this compound.

While GC is ideal for analytical-scale separations of volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for preparative-scale separations, allowing for the isolation of larger quantities of pure isomers. google.com This is particularly valuable for obtaining pure stereoisomers of this compound for further characterization or use as standards.

For the separation of diastereomers, which have different physical properties, standard (achiral) HPLC on a silica (B1680970) gel or reversed-phase column can be effective. nih.gov A common strategy involves derivatizing a mixture of enantiomers with a chiral auxiliary agent to form diastereomers. tcichemicals.com These diastereomers can then be separated using conventional preparative HPLC. tcichemicals.comresearchgate.net Following separation, the chiral auxiliary is cleaved to yield the pure, isolated enantiomers. tcichemicals.com

Direct separation of enantiomers can be achieved using preparative chiral HPLC, which employs a column with a chiral stationary phase. Although more expensive, this method avoids the need for derivatization and subsequent cleavage steps. tcichemicals.com The selection of the chiral stationary phase and the mobile phase (typically a mixture of solvents like n-hexane and isopropanol) is critical for achieving baseline separation of the enantiomers. tum.de The separated fractions corresponding to each isomer are collected as they elute from the column, and the solvent is then evaporated to yield the purified compound.

| Parameter | Setting / Method | Purpose / Rationale |

| Separation Goal | Isolation of pure isomers (diastereomers or enantiomers) | To obtain sufficient quantities of material for further study or as reference standards. google.com |

| Stationary Phase (Column) | Normal Phase (Silica Gel) or Chiral Stationary Phase (CSP) | Silica gel is used for separating diastereomers. nih.govresearchgate.net A CSP is required for the direct separation of enantiomers. tcichemicals.com |

| Mobile Phase | Typically non-polar/polar mixtures (e.g., n-hexane/isopropanol) | The composition is optimized to achieve the best separation (resolution) between the isomeric peaks. tum.de |

| Detection | UV Detector or Refractive Index (RI) Detector | UV detection is common if the compound or its derivative absorbs UV light. RI detection is more universal but less sensitive. |

| Scale | Preparative (milligram to gram quantities) | Larger column dimensions and higher flow rates are used compared to analytical HPLC to process more material. researchgate.net |

| Indirect Method (Enantiomers) | 1. Derivatization with a chiral agent to form diastereomers. 2. Separation on an achiral column. 3. Cleavage of the chiral auxiliary. | A common and effective strategy when direct chiral separation is difficult or a chiral column is unavailable. tcichemicals.com |

This table outlines the general principles and parameters for using preparative HPLC to separate isomeric mixtures of alcohols.

V. Biological Roles and Biochemical Investigations of 3,6 Dimethyloctan 3 Ol

Natural Occurrence and Biosynthetic Pathway Elucidation

The presence of 3,6-dimethyloctan-3-ol in nature, though not widespread, has been confirmed in specific biological contexts, leading to postulations about its biosynthetic origins.

This compound has been identified as a minor component in the mandibular gland secretions of the ant species Tetramorium caespitum. naturalsciences.be In this context, it co-occurs with other alkanones and alkanols, such as 4-methyl-3-hexanone and 4-methyl-3-hexanol, which are the major constituents. naturalsciences.be

The compound has also been reported in the plant kingdom. Analyses have detected its presence in several plant species, including Persicaria hydropiperoides, Persicaria minor, and the mango fruit (Mangifera indica). nih.gov Furthermore, it is listed as a natural flavor component found in baked potatoes. thegoodscentscompany.com While some earlier evaluations did not report it as a naturally occurring food item, subsequent findings have confirmed its presence in these specific natural sources. dtu.dk Additionally, this compound has been detected in human blood, where it is considered a component of the human exposome, reflecting exposure from environmental or dietary sources rather than being an endogenous metabolite. hmdb.ca

The biosynthesis of this compound is thought to proceed via pathways common for the production of branched-chain fatty acids and their derivatives in insects. Based on the related compounds found in ant mandibular glands, a probable biosynthetic route has been proposed. naturalsciences.be This pathway likely begins with precursors from fatty acid metabolism, such as acetate (B1210297) and propionate (B1217596) units.

The proposed pathway involves:

Precursor Synthesis: Formation of fatty acid chains through condensations involving acetate and propionate units.

Ketone Formation: A key intermediate is the corresponding ketone, 4,6-dimethyloctan-3-one. This ketone is believed to be formed through a crossed aldol (B89426) condensation between precursor aldehydes and ketones, such as 2-methylbutanal and 3-pentanone, followed by dehydration and hydrogenation steps. naturalsciences.be

Reduction to Alcohol: The final step is the enzymatic reduction of the carbonyl group of 4,6-dimethyloctan-3-one to the hydroxyl group of this compound, likely catalyzed by an alcohol dehydrogenase enzyme. naturalsciences.be

This pathway is consistent with the biosynthesis of other minor alcohol components found in the secretions of Tetramorium caespitum. naturalsciences.be

This compound belongs to the class of tertiary alcohols. hmdb.cafoodb.ca Its biological activity can be contextualized by comparing it to structurally similar compounds, such as other terpene alcohols and its own isomers. The position of the hydroxyl group and the branching of the carbon chain are critical for biological function.

For instance, studies on other terpene alcohols have shown that their bioactivity can be influenced by their chemical structure, with alcohols often exhibiting greater activity than corresponding ketones or hydrocarbons. tandfonline.comnih.gov In the context of antimicrobial action, the long aliphatic chain of such alcohols is a key determinant of activity. oup.com However, the steric hindrance from the tertiary alcohol group in this compound may result in lower potency compared to primary alcohols with similar chain lengths, such as its isomer 3,7-dimethyloctan-1-ol (B75441) (a primary alcohol), which is known for its antimicrobial and anti-inflammatory properties. dtic.mil

| Compound | Structural Class | Known Biological Activities |

| This compound | Tertiary Aliphatic Alcohol | Antimicrobial properties suggested; used as a flavoring agent. thegoodscentscompany.com |

| 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol) | Primary Aliphatic Alcohol | Pheromone in some insects; explored for antimicrobial and anti-inflammatory effects. |

| 4-Methyl-3-heptanol | Secondary Aliphatic Alcohol | Trail pheromone of the ant Leptogenys diminuta. naturalsciences.be |

| (-)-Myrtenol | Bicyclic Monoterpene Alcohol | Antifungal, anti-inflammatory, and anxiolytic effects. researchgate.netresearchgate.net |

| Farnesol (B120207) | Acyclic Sesquiterpene Alcohol | Antibacterial activity against S. aureus by damaging cell membranes. oup.com |

Exploration of Potential Biological Activities and Underlying Mechanisms of Action

Research into the specific biological effects of this compound is ongoing, with a focus on its potential antimicrobial and antioxidant activities, which are common among structurally related fatty alcohols.

Fatty alcohols as a class are known to possess antimicrobial properties, and this compound is no exception. The primary mechanism of action for these compounds is the disruption of microbial cell membranes. The lipophilic nature of the long hydrocarbon chain allows the molecule to insert into the lipid bilayer of the cell membrane, which compromises its integrity and leads to increased permeability, leakage of essential cellular contents, and ultimately, cell death. oup.com

While specific studies on this compound are limited, research on analogous tertiary alcohols has demonstrated good to excellent antimicrobial activity against a range of bacterial and fungal strains. nih.gov For example, other terpene alcohols like farnesol and nerolidol (B1678203) have shown potent antibacterial effects against Staphylococcus aureus by inducing the leakage of potassium ions from the cells, confirming membrane damage as a key mechanism. oup.com The activity of these alcohols is often dependent on the length of the aliphatic chain and the specific configuration of functional groups. oup.com However, the sterically hindered nature of a tertiary alcohol might reduce its effectiveness compared to primary or secondary alcohols. dtic.mil

| Compound Class | General Antimicrobial Mechanism | Reference |

| Fatty Alcohols | Disruption of microbial cell membrane integrity, leading to cell lysis. | |

| Terpene Alcohols | Damage to cell membranes, causing leakage of intracellular components like K+ ions. | oup.com |

| Tertiary Alcohols | Can exhibit broad-spectrum antibacterial and antifungal activity. | nih.gov |

Conversely, another study that examined a range of monoterpenes and their derivatives, including alcohols, found no significant antioxidant activity at concentrations below 500 μg/mL in a DPPH assay. tandfonline.com This indicates that the antioxidant capacity can be highly variable and structure-dependent. The potential for this compound to act as an antioxidant may be limited, and further research using various antioxidant assays is required to determine if it possesses any meaningful ROS scavenging capabilities.

Investigation of Pheromonal or Semiochemical Roles in Ecological Interactions

While direct evidence for this compound acting as a pheromone is not established, the chemical literature on insect and mammalian communication points to a plausible role for such structures. Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. The investigation of analogous compounds provides a framework for understanding the potential ecological significance of this compound.

Research into the mandibular gland secretions of army ants has identified several related compounds. nih.gov A comparative chemical analysis of volatiles from multiple Neotropical army ant species, including those of the genus Eciton, revealed a bouquet of ketones and their corresponding alcohols. peerj.comresearchgate.net For instance, 4,6-dimethyloctan-3-ol has been identified in the mandibular gland secretions of these ants. nih.govpeerj.com These secretions are known to function as alarm pheromones, triggering aggressive and recruitment behaviors in nestmates. researchgate.net The presence of such a closely related isomer suggests that this compound could potentially be a component of pheromonal blends in some insect species, contributing to the specificity of a chemical signal.

In mammals, a study on the scent marks of tamarins (Saguinus spp.) identified 3,7-dimethyloctan-3-ol (B3427242) as a component of their anogenital scent secretions. oup.com These chemical signals are crucial for advertising species, sex, and reproductive status. oup.com The identification of this isomer in a complex mammalian chemosignal highlights the potential for other C10 branched-chain alcohols to be involved in social communication.

Furthermore, the uropygial gland of some birds produces secretions containing related compounds that serve a defensive function. For example, 3,7-dimethyloctan-1-ol is a known active ingredient in the preen gland waxes of pelecaniform birds that protects against dermatophytes. bioone.org This indicates a broader role for such molecules in ecological interactions beyond communication, extending to defense against pathogens.

Table 1: Semiochemical and Defensive Roles of this compound Analogs in Various Species

| Compound | Species | Gland/Source | Observed or Postulated Role | Reference(s) |

| 4,6-Dimethyloctan-3-ol | Army Ants (Eciton spp., Nomamyrmex esenbeckii) | Mandibular Gland | Component of alarm pheromone blend | peerj.com, nih.gov |

| (4S,6S)-4,6-Dimethyloctan-3-one | Mottled Sedge Caddisfly (Glyphotaelius pellucidus) | Not Specified | Pheromone | pherobase.com |

| 3,7-Dimethyloctan-3-ol | Cotton-top & Emperor Tamarins (Saguinus spp.) | Anogenital Scent Glands | Component of scent marks for chemical communication | oup.com |

| 3,7-Dimethyloctan-1-ol | Pelecaniform Birds | Uropygial Gland | Active agent against dermatophytes (defensive) | bioone.org |

Involvement in Host-Microbe or Inter-Species Chemical Communication

The chemical dialogues between different species, and between hosts and their microbial symbionts, are often mediated by small volatile molecules. Plant volatiles, for example, are crucial for interactions with pollinators, herbivores, and pathogens. nih.gov It is hypothesized that microorganisms associated with an organism's glands or skin can contribute to its chemical profile by modifying host-produced secretions. bioone.org

Given that this compound is a volatile alcohol, it has the potential to be a product of microbial metabolism or to be a signal molecule in host-microbe interactions. For instance, the degradation of larger, non-volatile compounds in bird uropygial secretions by microbes has been suggested as a source of scented alcohols that contribute to plumage odor. bioone.org While this has not been specifically studied for this compound, it represents a plausible avenue for its formation and function in a biological context.

In the context of inter-species communication, the specificity of chemical blends is paramount. The alarm pheromones of army ants, for example, show species-specific compositions, which can prevent interspecific responses. nih.gov The inclusion of various structural isomers, such as different dimethyl-octanols, could be a mechanism for fine-tuning the signal to ensure it is recognized only by conspecifics. Therefore, this compound could function as part of a complex blend that defines a species-specific chemical signature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological effects. For a chiral molecule like this compound, which has two stereocenters, factors such as stereochemistry and the nature of its alkyl chains are expected to be critical determinants of its bioactivity. Direct SAR studies on this compound are scarce, but research on analogous compounds provides significant insights.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry has a profound impact on the biological activity of chiral molecules, affecting how they interact with biological targets like receptors and enzymes, which are themselves chiral. nih.gov The different spatial arrangements of atoms in stereoisomers can lead to significant variations in biological potency and selectivity.

A compelling example of this principle is seen in studies of 3-Br-acivicin isomers and their antimalarial activity against Plasmodium falciparum. The study revealed that isomers with the natural (5S, αS) configuration were significantly more potent than their corresponding enantiomers and diastereoisomers. This suggests that the specific three-dimensional structure is crucial for target binding or for transport into the cell, demonstrating that stereochemistry can be a primary driver of potency. nih.gov

For pheromones, stereochemistry is often the key to biological activity. The specificity of insect olfactory receptors means that often only one specific stereoisomer of a compound is active, while others may be inactive or even inhibitory. The Pherobase, a database of pheromones and semiochemicals, lists the specific (4S,6S) stereoisomer of 4,6-dimethyloctan-3-one as the active pheromone for the mottled sedge caddisfly. pherobase.com This highlights the critical importance of defining the exact stereochemical configuration when investigating the biological roles of compounds like this compound.

Table 2: Illustrative Example of Stereochemistry's Impact on Antimalarial Activity of 3-Br-Acivicin Isomers

| Compound Subclass | Stereochemistry | IC₅₀ against P. falciparum (D10 strain) (µM) | IC₅₀ against P. falciparum (W2 strain) (µM) |

| 1a | (5S, αS) - Natural | 0.43 ± 0.05 | 0.29 ± 0.06 |

| 1b | (5R, αR) | > 50 | > 50 |

| 1c | (5R, αS) | 3.4 ± 0.9 | 2.5 ± 0.6 |

| 1d | (5S, αR) | 1.8 ± 0.4 | 1.2 ± 0.3 |

| Data derived from a study on 3-Br-acivicin isomers to demonstrate the principle of stereochemical influence on bioactivity. nih.gov |

Influence of Alkyl Chain Modifications on Bioactivity

Modifications to the alkyl chain of a molecule, such as changing its length, branching, or position, can dramatically alter its physicochemical properties (e.g., lipophilicity, size) and, consequently, its biological activity.

Research on the antineoplastic and antimicrobial activity of synthetic alkylphosphocholines, which are analogs of miltefosine (B1683995), provides a clear illustration of this principle. A study involving the synthesis of various miltefosine isomers showed that the position and length of the alkyl chain were critical for their biological effects. For activity against leukemic cells, a long alkyl chain was essential. Shortening the alkyl chain resulted in a decrease in activity. sci-hub.se Similarly, the anticandidal activity of these compounds was found to be optimal for those possessing a hexadecyl or octadecyl alkyl chain, with a further increase in chain length leading to a drop in activity. sci-hub.se

In another study on the neuroprotective effects of compounds from palm tree extracts, the binding affinity of fatty acid methyl esters to certain receptors was affected by the length of the alkyl chain. nih.gov This demonstrates that even subtle changes in the hydrocarbon portion of a molecule can influence its interaction with biological targets. These findings underscore that for this compound, modifications to the octane (B31449) backbone or the position of the methyl groups would likely result in analogs with significantly different biological or semiochemical activities.

Vi. Theoretical and Computational Chemistry Approaches to 3,6 Dimethyloctan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,6-dimethyloctan-3-ol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

The process typically begins with a geometry optimization, where the lowest energy arrangement of the atoms is found. For this compound, this involves finding the most stable conformation of its flexible octanol (B41247) backbone. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the negative potential is concentrated around the oxygen atom of the hydroxyl group, making it a primary site for hydrogen bonding and interaction with electrophiles.

These calculations provide a theoretical foundation for predicting how the molecule will behave in chemical reactions and interactions.

Table 1: Representative Quantum Chemical Parameters Calculated for Alcohols

| Parameter | Description | Typical Computational Method | Relevance to this compound |

|---|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-31G*) | Determines bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, Hartree-Fock | The energy gap indicates kinetic stability and chemical reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Population Analysis (e.g., Mulliken, NBO) | Predicts partial charges, identifying the polarity of bonds like O-H and C-O. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | DFT, Hartree-Fock | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the oxygen atom is the primary nucleophilic site. |

This table is illustrative of the types of parameters calculated in computational studies of alcohols. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

A primary application of MD for a flexible molecule like this compound is conformational analysis. The long alkyl chain can adopt numerous shapes, and MD simulations can explore this conformational landscape to identify the most populated and energetically favorable conformers in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). acs.org This is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules.

MD simulations are also invaluable for studying intermolecular interactions. By simulating one or more this compound molecules along with solvent molecules (like water), one can analyze the specific interactions that occur. The tertiary alcohol group can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). The long alkyl chain engages in weaker van der Waals and hydrophobic interactions. acs.org MD can quantify the strength and lifetime of these hydrogen bonds and map the solvation structure around the molecule.

Computational Docking Studies for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential biological activity. For this compound and its isomers, docking studies can suggest potential interactions with biological targets.

For example, computational studies have been performed on tetrahydrolinalool (B1194170) (3,7-dimethyloctan-3-ol), a structural isomer of this compound, to investigate its potential in treating neurodegenerative disorders. nih.gov In such studies, the 3D structure of the ligand is computationally "docked" into the active site of a target protein. An algorithm then samples many possible binding poses and uses a scoring function to estimate the binding affinity for each pose. nih.gov

The results of a docking simulation can reveal the most likely binding mode and identify the key amino acid residues in the receptor that interact with the ligand. These interactions often include hydrogen bonds with the ligand's hydroxyl group and hydrophobic interactions with its alkyl chain. Such studies have explored the binding of tetrahydrolinalool to enzymes like Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT), which are targets in Parkinson's disease treatment. nih.gov

Table 2: Example of Docking Study Results for a Related Monoterpenoid Alcohol

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Tetrahydrolinalool | -5.9 | Tyr398, Tyr435, Ile199 |

| Catechol-O-methyltransferase (COMT) | Tetrahydrolinalool | -5.7 | Met40, Trp143, Pro174 |

Data adapted from a review on linalool (B1675412) derivatives, including tetrahydrolinalool (3,7-dimethyloctan-3-ol). nih.gov The values serve as a representative example of the output from docking studies.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) and Validation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, methods like DFT can be used to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The calculation of an IR spectrum involves computing the vibrational frequencies of the molecule's chemical bonds. Each peak in the predicted spectrum corresponds to a specific vibrational mode, such as the O-H stretch, C-H stretch, or C-O stretch. These predicted spectra can be compared with experimental data, such as the gas-phase IR spectrum available in the NIST Chemistry WebBook, for validation. nist.gov

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. researchgate.net This process often involves geometry optimization followed by a specialized NMR calculation (e.g., using the GIAO method). Because calculated chemical shifts can have systematic errors, they are often scaled or compared relatively to a known standard (like tetramethylsilane, TMS) to improve accuracy. Comparing the predicted NMR data with experimental results is a robust method for confirming the correct stereochemistry and constitution of complex organic molecules. researchgate.net

Elucidation of Reaction Mechanisms via Computational Transition State Analysis

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. bath.ac.uk

For a reaction involving this compound, such as its acid-catalyzed dehydration to form alkenes, computational methods can be used to perform a transition state analysis. This involves using algorithms to locate the precise geometry of the transition state—the saddle point on the potential energy surface. bath.ac.uk Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, a critical factor that determines the reaction rate.

By calculating the activation energies for different possible reaction pathways, chemists can predict which mechanism is more likely to occur. For example, one could computationally compare the energy barriers for the formation of different alkene isomers during the dehydration of this compound. This provides fundamental insights into the reaction's regioselectivity and stereoselectivity that can be difficult to obtain through experiment alone.

Vii. Advanced Research Applications and Future Directions for 3,6 Dimethyloctan 3 Ol

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

The structural framework of 3,6-dimethyloctan-3-ol, which includes two stereocenters, suggests its potential as a chiral building block in asymmetric organic synthesis. Chiral molecules are crucial in the development of pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

Although specific studies detailing the use of this compound as a chiral synthon are not widely documented, the principles of asymmetric synthesis support its potential in this area. The defined stereochemistry of its enantiomers and diastereomers could be transferred to more complex molecules. For instance, the hydroxyl group can be derivatized or replaced to introduce new functionalities, while the chiral backbone is maintained. This approach is fundamental in the synthesis of natural products and bioactive molecules where stereochemical control is paramount.

Future research could explore the stereoselective synthesis of the different isomers of this compound and their subsequent use as starting materials for complex target molecules. The development of synthetic routes to access enantiomerically pure forms of this alcohol would be the first critical step in unlocking its potential as a valuable chiral building block.

Integration into Advanced Materials Science Research (e.g., Liquid Crystalline Systems, Polymer Chemistry)

The field of materials science is continually seeking novel molecules with unique properties. While direct research on the integration of this compound into advanced materials is limited, the characteristics of similar long-chain chiral alcohols suggest potential avenues for exploration.

In the realm of liquid crystalline systems, chiral molecules are known to induce the formation of ferroelectric smectic phases. Research on derivatives of the structurally similar S-3,7-dimethyloctan-1-ol has shown that such compounds can be precursors to materials exhibiting smectic C* phases, which are of interest for applications in displays and optical devices. researchgate.net The chirality and molecular shape of this compound could similarly be exploited to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.

In polymer chemistry, the hydroxyl group of this compound offers a reactive site for polymerization reactions. It could potentially be used as a monomer or a chain transfer agent in the synthesis of polyesters, polyurethanes, or polyethers. The branched, chiral nature of the molecule could influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. For example, the incorporation of such a bulky, chiral side chain could impact the polymer's morphology and crystallinity.

Future investigations would involve the synthesis and characterization of liquid crystal derivatives and polymers incorporating the this compound moiety to assess their properties and potential applications.

Development of Novel Analytical Reference Standards for Complex Mixture Analysis

In analytical chemistry, particularly in fields like metabolomics, environmental analysis, and food science, the accurate identification and quantification of compounds in complex mixtures is a significant challenge. Analytical reference standards are essential for method validation and ensuring the reliability of results.

This compound, with its well-defined chemical structure, can serve as a useful reference standard in chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its gas chromatography retention index, which is valuable for its identification in complex samples. nist.govnist.gov

The development of certified reference materials for the individual stereoisomers of this compound would be particularly beneficial for industries that require stereospecific analysis, such as the flavor and fragrance industry, where different isomers can have distinct sensory properties. Furthermore, its use as an internal standard in quantitative analyses could improve the accuracy and precision of measurements for other related compounds.

Future work in this area could focus on the synthesis and certification of high-purity isomers of this compound and the development of validated analytical methods for its detection and quantification in various matrices.

Prospects in Biofuel Research as a Precursor or Derivative in Metabolic Engineering Pathways

The search for sustainable and renewable energy sources has driven significant research into biofuels. Higher alcohols (those with more than two carbon atoms) are considered promising alternatives to traditional fuels due to their higher energy density and better compatibility with existing infrastructure compared to ethanol.

Metabolic engineering of microorganisms offers a pathway to produce a wide range of chemicals, including higher alcohols, from renewable feedstocks like glucose. nih.govsciepublish.com While the natural production of this compound in microorganisms has not been reported, synthetic biology tools could potentially be used to engineer novel metabolic pathways for its synthesis. Such pathways might involve the extension of amino acid or fatty acid biosynthesis routes. nih.gov

If an efficient microbial production platform for this compound could be developed, it could be investigated as a biofuel itself or as a precursor for the synthesis of other fuel molecules. Its branched structure might confer desirable properties such as a higher octane (B31449) number.

The prospects in this field are currently theoretical and would require substantial research and development. Key challenges would include designing and optimizing a synthetic metabolic pathway, achieving high titers and yields of the product, and evaluating its combustion properties.

Exploration of Unexplored Biological Activities and Therapeutic Potential in Emerging Fields

While this compound is known for its use in fragrances, its broader biological activities remain largely unexplored. Many small molecules with relatively simple structures have been found to possess significant pharmacological properties.

Initial toxicological data indicates a low acute toxicity profile for this compound. thegoodscentscompany.com However, comprehensive studies on its potential therapeutic effects are lacking. Given its structural similarity to other terpenoid alcohols that have demonstrated antimicrobial, anti-inflammatory, or other bioactivities, it is plausible that this compound could exhibit interesting biological properties.